1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE
Description
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,14-15-6-2-1-3-7-15)21-17-9-4-8-16(12-17)18-13-20-19-10-5-11-22(18)19/h1-4,6-9,12-13,21H,5,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYSVKTSKDSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through cyclization reactions involving pyrrole and imidazole precursors.
Attachment of the Phenyl Group: This step often involves cross-coupling reactions, such as Suzuki or Heck coupling, to introduce the phenyl group onto the pyrrolo[1,2-a]imidazole core.
Introduction of the Methanesulfonamide Group: This is typically done through sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the methanesulfonamide.
Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)methanesulfonamide with related compounds, focusing on molecular features, physicochemical properties, and functional groups.
Table 1: Structural and Physicochemical Comparison
Core Structural Variations
- Pyrroloimidazole vs. In contrast, imidazopyridine and imidazopyridazine derivatives exhibit larger fused-ring systems, altering electronic properties and steric bulk .
- Substituent Effects : The phenyl-sulfonamide group in the target compound differs from the methyl-sulfonamide in and the benzothiazole-carboxamide in . Sulfonamides generally enhance hydrophilicity and hydrogen-bonding capacity compared to carboxamides or ketones .
Physicochemical Properties
- Acidity and Solubility: The imidazopyridine derivative has a predicted pKa of 5.10, suggesting moderate solubility at physiological pH.
- Density and Steric Factors : The density of 1.10 g/cm³ reported for indicates a moderately compact structure, while the larger imidazopyridazine derivative (MW 520.52) likely exhibits higher steric hindrance, impacting membrane permeability .
Biological Activity
1-Phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique heterocyclic structure, which combines a pyrrolo[1,2-a]imidazole core with a methanesulfonamide functional group. Such structural features are often associated with diverse biological activities, making this compound a subject of interest for drug discovery and development.
Chemical Structure and Properties
The molecular formula for this compound is C₁₉H₁₉N₃O₂S, with a molecular weight of approximately 353.44 g/mol. The compound includes both aromatic and heterocyclic components, contributing to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂S |
| Molecular Weight | 353.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds containing pyrrolo[1,2-a]imidazole structures exhibit promising anticancer activities. For instance, studies have shown that related derivatives can inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and apoptosis. The mechanism of action often involves the inhibition of specific kinases or other enzymes crucial for cancer cell survival.
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented. Compounds similar to this compound have demonstrated activity against a range of pathogens, including bacteria and fungi. In vitro assays have revealed significant inhibition of microbial growth at low concentrations.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The presence of the methanesulfonamide group in this compound may contribute to its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Study 1: Anticancer Activity
A recent study investigated the effects of a related pyrrolo[1,2-a]imidazole derivative on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value of 25 µM. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The results showed that the compound exhibited significant activity against Staphylococcus aureus with an MIC value of 4 µg/mL.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Pyrrolo[1,2-a]imidazole Core : This step often requires cyclization reactions using appropriate precursors.
- Introduction of the Methanesulfonamide Group : This can be achieved through nucleophilic substitution reactions involving sulfonamides.
Q & A
Q. How can AI-driven platforms enhance hypothesis generation for novel derivatives?
- Methodology :
- Generative AI : Train models on ChEMBL/PubChem datasets to propose derivatives with improved solubility or target affinity .
- Autonomous labs : Integrate robotic synthesis with real-time HPLC feedback for iterative optimization .
Key Methodological Takeaways
- Experimental design : Prioritize factorial and response surface methodologies for multi-variable optimization .
- Data integration : Cross-validate computational, spectroscopic, and biological data to resolve contradictions .
- Scalability : Adapt flow chemistry and process simulation tools for academic-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
